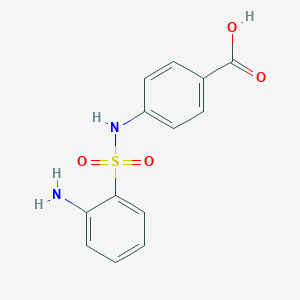

![molecular formula C12H12N6 B6522652 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887225-34-5](/img/structure/B6522652.png)

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyridin-4-ylmethanamine, which is a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of their arrangement in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Molecular Structure Analysis

The molecular structure of this compound involves a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .Aplicaciones Científicas De Investigación

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and properties. It has been investigated as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. In addition, this compound has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Finally, this compound has been investigated as a potential inhibitor of the enzyme reverse transcriptase, which is involved in the replication of HIV.

Mecanismo De Acción

The mechanism of action of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not completely understood. It is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from performing its normal function. This inhibition of enzymes can lead to a variety of effects, depending on the enzyme that is inhibited.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in various organisms. In humans, this compound has been found to inhibit the enzyme dihydrofolate reductase (DHFR), leading to a decrease in the synthesis of DNA and RNA. In addition, this compound has been found to inhibit the enzyme acetylcholinesterase (AChE), leading to an increase in the levels of the neurotransmitter acetylcholine. Finally, this compound has been found to inhibit the enzyme tyrosine kinase, leading to a decrease in the activity of the enzyme and a decrease in cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain compound, and it is stable in a variety of conditions. In addition, this compound has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using this compound in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. In addition, this compound can be toxic if not used properly, and it can cause irritation to the skin and eyes.

Direcciones Futuras

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of potential applications, and there are many future directions that can be explored. These include further investigation into the mechanism of action of this compound, as well as the development of new therapeutic and industrial applications. In addition, this compound could be used in combination with other compounds to create novel drug formulations. Finally, this compound could be used in the development of new diagnostic tests and imaging techniques.

Métodos De Síntesis

1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized by a variety of methods. The most common method is the reaction of pyridine with 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound and 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride. Other methods of synthesis include the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a substituted pyridine in the presence of an acid such as hydrochloric acid or sulfuric acid, as well as the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with a substituted pyridine in the presence of a base such as potassium carbonate.

Propiedades

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-18-12-10(7-17-18)11(15-8-16-12)14-6-9-2-4-13-5-3-9/h2-5,7-8H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNLQHRDESJQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522569.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522577.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6522588.png)

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)

![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522608.png)

![2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522610.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)

![N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6522623.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6522628.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522632.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)

![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)